
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate, also known as SPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. SPPC is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate inhibits protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in the level of phosphorylated proteins in the cell. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to be a non-competitive inhibitor of PTP1B, which means that it binds to a site on the enzyme other than the active site.
Biochemical and Physiological Effects
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects on cells. It has been shown to increase insulin sensitivity in obese mice by inhibiting PTP1B, which is a negative regulator of insulin signaling. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting SHP-1, which is involved in cell survival pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in cellular processes. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate. One area of interest is the development of more potent and specific inhibitors of protein tyrosine phosphatases. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases, including cancer, diabetes, and autoimmune disorders. Additionally, the use of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a tool for drug discovery and development is an area of active research.
Méthodes De Synthèse
The synthesis of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a white crystalline solid. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been widely used in scientific research as a protein tyrosine phosphatase inhibitor. It has been shown to inhibit the activity of various tyrosine phosphatases, including PTP1B, TC-PTP, and SHP-1. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been used to study the role of protein tyrosine phosphatases in various cellular processes, including insulin signaling, cell growth, and apoptosis.
Propriétés
IUPAC Name |
sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;/h1-6,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPLWUJLLBHHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

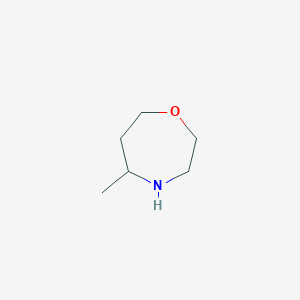
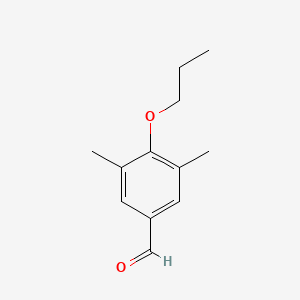
![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
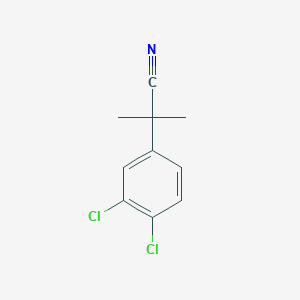
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)
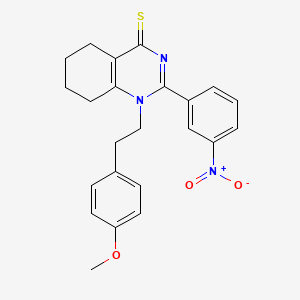
![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
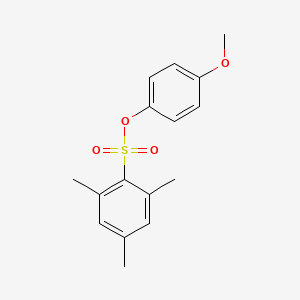
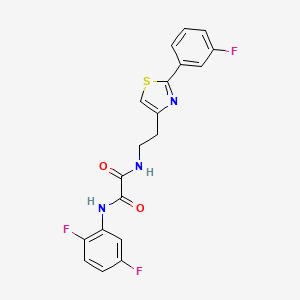

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)